N-(3,5-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
CAS No.: 536705-56-3
Cat. No.: VC5186962
Molecular Formula: C28H26N4O2S
Molecular Weight: 482.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 536705-56-3 |
|---|---|
| Molecular Formula | C28H26N4O2S |
| Molecular Weight | 482.6 |
| IUPAC Name | N-(3,5-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C28H26N4O2S/c1-16-9-17(2)12-20(11-16)29-24(33)15-35-28-31-25-22-7-5-6-8-23(22)30-26(25)27(34)32(28)21-13-18(3)10-19(4)14-21/h5-14,30H,15H2,1-4H3,(H,29,33) |
| Standard InChI Key | HDOSGAQUTWTWNL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)NC5=CC=CC=C53)C |
Introduction
Synthesis
The synthesis of such compounds typically involves multi-step reactions combining commercially available starting materials with carefully controlled conditions. While specific methods for this exact compound are not readily available from the sources reviewed, related synthetic strategies include:
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Formation of the Pyrimido[5,4-b]indole Core:
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This step often involves cyclization reactions using indole derivatives and appropriate reagents to form the fused heterocyclic system.
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Introduction of the Sulfanylacetamide Moiety:
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Sulfanylacetamides are commonly synthesized via nucleophilic substitution reactions involving thiols and haloacetamides.
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Attachment of Dimethylphenyl Groups:
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The incorporation of 3,5-dimethylphenyl groups can be achieved through coupling reactions or direct substitution.
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Example Reaction Scheme
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Indole derivative + aldehyde + acid | Formation of pyrimidoindole core |
| 2 | Thiol + bromoacetamide | Formation of sulfanylacetamide linkage |
| 3 | Dimethylphenyl bromide + base catalyst | Attachment of dimethylphenyl substituents |
Biological Activity
Compounds with similar structural features have been investigated for various biological activities:
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Anti-inflammatory Activity: Molecular docking studies on related compounds suggest potential as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways .
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Anticancer Potential: The pyrimidoindole scaffold has shown promise in targeting cancer cells due to its ability to interact with DNA or proteins involved in cell proliferation .
Pharmaceutical Relevance
The combination of aromaticity, heterocyclic systems, and functional groups makes this compound a candidate for drug discovery programs aimed at:
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Enzyme inhibition (e.g., kinases or oxidases).
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Receptor modulation (e.g., GPCRs or nuclear receptors).
Analytical Characterization
To confirm the structure and purity of the compound, analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR): H and C NMR provide insights into chemical shifts corresponding to aromatic protons, amide groups, and methyl substituents.
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Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands (e.g., C=O stretch around 1650 cm).
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X-ray Crystallography: Confirms the three-dimensional structure and intermolecular interactions.
Example Data Table
| Technique | Key Observations |
|---|---|
| H NMR | Signals for aromatic protons (~7 ppm), methyl groups (~2 ppm). |
| IR Spectroscopy | Strong C=O stretch (~1650 cm), N-H stretch (~3300 cm). |
| Mass Spectrometry | Peak at ~485 m/z confirming molecular weight. |
Challenges
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Synthetic Complexity: Multi-step synthesis requires optimization to improve yield and purity.
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Limited Solubility: Poor water solubility may limit bioavailability.
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Toxicity Concerns: Safety profiles need thorough evaluation.
Future Research
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Structure-Activity Relationship (SAR) Studies:
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Modifications to the dimethylphenyl groups or pyrimidoindole core could optimize biological activity.
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In Vivo Studies:
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Testing in animal models to evaluate pharmacokinetics and therapeutic potential.
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Formulation Development:
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Encapsulation techniques (e.g., liposomes) to enhance solubility and delivery.
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This detailed exploration highlights the structural complexity and potential significance of N-(3,5-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide in medicinal chemistry. Further studies are warranted to fully understand its properties and applications.
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